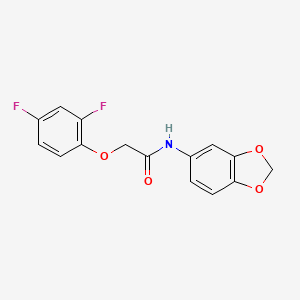![molecular formula C14H17N3O4 B4389986 1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole](/img/structure/B4389986.png)
1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole
概要
説明
1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group substituted with two ethoxy groups at positions 3 and 4, and a nitro group at position 4 of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-diethoxybenzaldehyde, is reacted with a suitable reagent such as hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Nitration: The final step involves the nitration of the pyrazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at position 4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is investigated for its potential use in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and microbial growth.
Mode of Action: The nitro group plays a crucial role in its biological activity, undergoing reduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline: Known for its spasmolytic activity.
3,4-dimethoxybenzyl alcohol: Used as a solubilizing protective group in organic synthesis.
1-(3,4-dimethoxybenzyl)-4-nitro-1H-pyrazole: A closely related compound with similar structural features.
Uniqueness
1-[(3,4-Diethoxyphenyl)methyl]-4-nitropyrazole is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-20-13-6-5-11(7-14(13)21-4-2)9-16-10-12(8-15-16)17(18)19/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYGHACQHTFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B4389907.png)
![1-[4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]ethanone](/img/structure/B4389925.png)
![ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE](/img/structure/B4389928.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)

![METHYL 2-{[2-(CYCLOPROPYLAMINO)-2-OXOACETYL]AMINO}BENZOATE](/img/structure/B4389942.png)
![N-(2-ethoxyphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389961.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B4389963.png)
![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4389973.png)

![3-METHOXY-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE](/img/structure/B4389990.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4389997.png)
